3-(cyclopentylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
Description
3-(Cyclopentylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a cyclopentylamino group at position 3 and a 4-methoxybenzyl substituent at position 4. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antimicrobial, herbicidal, and anticancer properties.
Properties
IUPAC Name |
3-(cyclopentylamino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-22-13-8-6-11(7-9-13)10-14-15(21)18-16(20-19-14)17-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYJQTDOZJEOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopentylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.
Introduction of the Cyclopentylamino Group: The cyclopentylamino group can be introduced via nucleophilic substitution reactions, where a suitable cyclopentylamine reacts with a halogenated triazine derivative.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a Friedel-Crafts alkylation reaction, where the triazine ring is alkylated with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopentylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted triazine derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-(cyclopentylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(cyclopentylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a key enzyme involved in a metabolic pathway, resulting in altered cellular processes.
Comparison with Similar Compounds
Antimicrobial and Antibiofilm Activities
Key Analogues :
- Compound 20b (4-((4-fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one) demonstrated potent antibacterial activity against E. coli and S. aureus (MIC 3.90 μg/mL) and antibiofilm effects (IR 87.4% for E. coli) .
- Compound 16 (E)-6-(tert-butyl)-4-[(4-methoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one shares the 4-methoxybenzyl group with the target compound but includes a tert-butyl and methylthio group .
Comparison :
- The 4-methoxybenzyl group in both compounds may enhance solubility and interaction with bacterial membranes.
- Fluorinated analogs (e.g., 20b) exhibit superior biofilm inhibition due to the electron-withdrawing fluorine atom, whereas the methoxy group (electron-donating) in the target compound may prioritize solubility over biofilm disruption .
Toxicity Profiles
Key Analogues :
- Halogen-containing triazinones (e.g., fluorine-substituted derivatives) showed higher toxicity against Daphnia magna compared to halogen-free oxazolones .
- Metribuzin (4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one), a herbicide, has well-documented environmental persistence and phytotoxicity .
Comparison :
- The target compound’s methoxy and cyclopentylamino groups are less electronegative than halogens, suggesting lower acute toxicity. This aligns with trends where electron-donating substituents reduce cytotoxicity .
- Unlike Metribuzin’s methylthio group, which contributes to herbicidal activity, the cyclopentylamino group may shift the target compound’s biological focus toward antimicrobial or anticancer applications .
Anticancer Potential
Key Analogues :
- Compound 12 (4-amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one) exhibited cytotoxic activity against cancer cell lines (IC₅₀ < 10 μM) .
- S-glycosyl derivatives of triazinones demonstrated enhanced anticancer activity due to improved cellular uptake .
Comparison :
Herbicidal Activity
Key Analogues :
Comparison :
- The cyclopentylamino group in the target compound is structurally distinct from Metribuzin’s tert-butyl and methylthio groups, suggesting different modes of action. The methoxybenzyl substituent may reduce soil persistence compared to Metribuzin’s tert-butyl group .
Biological Activity
3-(Cyclopentylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 258.33 g/mol. The structure features a triazine core, which is known for its pharmacological significance.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The triazine moiety is often associated with the inhibition of key signaling pathways involved in cellular proliferation and survival.
Anticancer Activity
Several studies have reported the anticancer properties of triazine derivatives. For instance, compounds similar to this compound have demonstrated selective cytotoxicity against various cancer cell lines. In particular:
- Cytotoxicity : Studies indicate that this compound exhibits significant cytotoxic effects on human leukemia cells (Jurkat T cells) while sparing normal fibroblast cells, suggesting a selective mechanism that could be exploited for targeted cancer therapies .
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Activity
Triazines are also known for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and chemokines, contributing to its therapeutic potential in autoimmune diseases.
Data Table: Biological Activity Overview
Case Studies
- Leukemia Treatment : A study evaluated the effects of various triazine derivatives on Jurkat T cells. The results showed that this compound significantly reduced cell viability in a dose-dependent manner while exhibiting minimal toxicity to normal cells .
- Inflammation Models : In preclinical models of inflammation, the compound demonstrated a reduction in markers of inflammation when administered to animal models induced with inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
